N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide
Description
N'-[(E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide (CAS: 1820748-57-9) is a sulfonohydrazide Schiff base derivative characterized by a 2,6-dichloropyridin-3-yl group linked via an imine bond (E-configuration) to a 4-methylbenzenesulfonohydrazide moiety. The compound is synthesized by condensing 2,6-dichloropyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide in ethanol, following general procedures for hydrazone formation . Its structure has been confirmed via ¹H NMR spectroscopy, with key signals corresponding to aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4 ppm), and imine protons (δ 8.5 ppm) .
Properties
Molecular Formula |
C13H11Cl2N3O2S |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
N-[(2,6-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-9-2-5-11(6-3-9)21(19,20)18-16-8-10-4-7-12(14)17-13(10)15/h2-8,18H,1H3 |
InChI Key |
GYBDDWOJOWYJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2,6-dichloropyridine-3-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N’-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agrochemicals: The compound is studied for its herbicidal and pesticidal properties.
Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
Chlorinated Analogues
- N'-[(E)-(4-Chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide (CAS: N/A): Features a 4-chlorophenyl group instead of the dichloropyridinyl moiety. Exhibits reduced electron-withdrawing effects compared to the dichloropyridine derivative, influencing reactivity and hydrogen-bonding patterns in its crystal structure . Crystal Monoclinic P2₁/c space group, with intermolecular N–H···O and C–H···Cl interactions .
- N'-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: Substitutes chlorine with bromine, increasing molecular weight (MW: ~423.27 vs. 384.87 for the chloro analogue).
Heterocyclic Analogues
- N'-[(E)-(2-Bromo-4-methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide (CAS: N/A): Replaces the pyridine ring with a methoxy-substituted benzene. The methoxy group (electron-donating) increases electron density on the aromatic ring, altering UV-Vis absorption spectra compared to electron-withdrawing dichloropyridine derivatives .
Indole- and Donepezil-Based Analogues
- Synthesis yield: 72%, higher than the 59% reported for some sulfonohydrazides .
Spectroscopic and Crystallographic Properties
¹H NMR Shifts
- Imine Proton (CH=N):
- Aromatic Protons:
Crystal Packing
- The target compound’s crystal structure is inferred to involve N–H···O and C–H···Cl interactions, similar to the 4-chlorophenyl analogue, which forms centrosymmetric dimers via N–H···O bonds .
- Lattice parameters for the 4-bromophenyl derivative: Monoclinic P2₁/c, a = 12.68 Å, b = 9.39 Å, c = 16.40 Å .
Biological Activity
N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C13H12Cl2N4O2S
- CAS Number: 1820748-57-9
The compound features a sulfonohydrazide group, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various hydrazone derivatives, including those similar to this compound. The compound has been evaluated for its antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HT-29 (Colon) | 18.5 | Cell cycle arrest in G2/M phase |
| A549 (Lung) | 12.7 | Inhibition of angiogenesis |
These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Antifungal Activity
In addition to its anticancer properties, compounds with similar structures have shown promising antifungal activities. For instance, hydrazone derivatives have demonstrated efficacy against various fungal strains, including Candida species:
| Fungal Strain | MIC (µg/mL) | Notes |
|---|---|---|
| Candida albicans | 32 | Moderate activity |
| Candida auris | 16 | Notable resistance in clinical isolates |
The antifungal mechanism is thought to involve disruption of fungal cell membrane integrity.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways: The compound may interfere with critical signaling pathways such as PI3K/Akt and MAPK pathways.
Study 1: Antiproliferative Effects in Breast Cancer
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Study 2: Antifungal Activity Against Candida auris
Another research project evaluated the antifungal potential of the compound against Candida auris. The results showed that it effectively inhibited the growth of resistant strains at low concentrations, suggesting a potential therapeutic application in treating fungal infections.
Q & A
Q. What are the optimal synthetic methodologies for preparing N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide?
The synthesis typically involves a condensation reaction between 2,6-dichloropyridine-3-carbaldehyde and 4-methylbenzenesulfonohydrazide under reflux conditions in ethanol or methanol. Key parameters include:
- Temperature : 70–80°C (reflux conditions).
- Reaction Time : 1–3 hours to achieve >85% yield.
- Catalysts : Acidic conditions (e.g., acetic acid) to promote imine bond formation.
Post-synthesis, the product is purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
A multi-technique approach is essential:
| Technique | Purpose | Key Peaks/Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm hydrazone bond (E-configuration) and substituent positions. | Hydrazone CH=N peak at δ 8.2–8.5 ppm (¹H); aromatic carbons at 120–140 ppm (¹³C) . |
| IR Spectroscopy | Identify functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) . | |
| Elemental Analysis | Verify purity (>98%) and molecular formula consistency . |
Q. How can researchers optimize purification to minimize byproducts?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for recrystallization to enhance solubility differences.
- Chromatography : Employ gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate hydrazone isomers.
- Monitoring : Thin-layer chromatography (TLC) with UV detection at 254 nm ensures reaction progress .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs resolve structural ambiguities?
SHELXL (for refinement) and SHELXD (for phase determination) are critical for:
- Hydrazone Configuration : Confirming the E-isomer geometry via bond angles and torsion angles.
- Intermolecular Interactions : Identifying hydrogen bonds (e.g., N–H···O=S) stabilizing the crystal lattice.
Example workflow:
Data Collection : High-resolution (<1.0 Å) synchrotron data.
Structure Solution : Direct methods in SHELXD.
Refinement : SHELXL with anisotropic displacement parameters for non-H atoms.
Refer to SHELX manuals for disorder modeling in the sulfonamide group .
Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?
| Modification | Impact on Activity | Reference |
|---|---|---|
| 2,6-Dichloropyridine | Enhances lipophilicity and target binding (e.g., enzyme inhibition). | |
| Sulfonohydrazide | Mediates hydrogen bonding with biological targets (e.g., kinases). | |
| 4-Methyl Group | Modulates metabolic stability via steric hindrance. | |
| Method : Synthesize analogs with substituent variations (e.g., Cl → F, methyl → methoxy) and assay against target proteins (e.g., fluorescence polarization assays). |
Q. How should researchers address contradictions in biological or spectroscopic data?
- Biological Replicability : Use orthogonal assays (e.g., SPR and MST for binding affinity).
- Spectral Discrepancies : Cross-validate with high-field NMR (500+ MHz) and HRMS (error < 2 ppm).
- Case Study : If antimicrobial activity varies across studies, test under standardized conditions (CLSI guidelines) and control for compound degradation (HPLC monitoring) .
Q. What computational methods predict interactions with biological targets?
Q. How does the compound’s stability vary under different storage conditions?
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Aqueous (pH 7.4) | Stable for 48h at 25°C. | Hydrolysis of hydrazone bond at pH < 5 or > 9. |
| Solid State | Stable >6 months (desiccated, −20°C). | Photooxidation of sulfonamide group under UV light. |
| Method : Monitor via LC-MS and track degradation products (e.g., free aldehyde via Schiff base breakdown) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
